molecular formula C23H22ClN5O4S B12385117 Shp2-IN-24

Shp2-IN-24

Cat. No.: B12385117
M. Wt: 500.0 g/mol
InChI Key: KKHUPJKBPNZBFP-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shp2-IN-24 is a small molecule inhibitor that targets the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase involved in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Shp2-IN-24 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis procedures while ensuring consistency and quality. This involves optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Shp2-IN-24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups that enhance the compound’s activity .

Scientific Research Applications

Shp2-IN-24 has a wide range of scientific research applications, including:

Mechanism of Action

Shp2-IN-24 exerts its effects by inhibiting the phosphatase activity of SHP2. It binds to the active site of SHP2, preventing the dephosphorylation of its substrates. This inhibition disrupts key signaling pathways, such as the RAS/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival. By blocking these pathways, this compound can suppress tumor growth and enhance the efficacy of other anticancer therapies .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H22ClN5O4S

Molecular Weight

500.0 g/mol

IUPAC Name

methyl (2R)-2-[[2-[[5-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C23H22ClN5O4S/c1-32-19-8-7-14(24)10-16(19)21-27-23(29-28-21)34-12-20(30)26-18(22(31)33-2)9-13-11-25-17-6-4-3-5-15(13)17/h3-8,10-11,18,25H,9,12H2,1-2H3,(H,26,30)(H,27,28,29)/t18-/m1/s1

InChI Key

KKHUPJKBPNZBFP-GOSISDBHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=NN2)SCC(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=NN2)SCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.